N-(2-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide
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Overview
Description
N-(2-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide is a synthetic compound with a complex molecular structure. It is characterized by the presence of a piperazine ring, a fluorophenoxy group, and an amide linkage. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the fluorophenoxyacetyl intermediate: This step involves the reaction of 4-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-fluorophenoxyacetyl chloride.
Piperazine ring formation: The 4-fluorophenoxyacetyl chloride is then reacted with piperazine to form the 4-[2-(4-fluorophenoxy)acetyl]piperazine intermediate.
Amide bond formation: The intermediate is further reacted with N-methylprop-2-enamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide: A selective brain-penetrant small molecule antagonist of the neuropeptide Y Y2 receptor.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: A compound with antimicrobial and anticancer activities.
Uniqueness
N-(2-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide is unique due to its specific structural features, such as the fluorophenoxy group and the piperazine ring. These features contribute to its distinct biological activities and make it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
N-[2-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4/c1-3-16(23)20(2)12-17(24)21-8-10-22(11-9-21)18(25)13-26-15-6-4-14(19)5-7-15/h3-7H,1,8-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBSWWYQEQEHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)F)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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